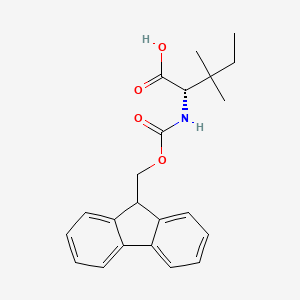

Fmoc-L-b-methylisoleucine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-4-22(2,3)19(20(24)25)23-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMEQGAIAYJMN-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-L-β-methylisoleucine: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis, particularly in the development of novel therapeutic peptides. [1][2][3][4] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the beta carbon of the isoleucine side chain, offers distinct advantages in enhancing the stability, solubility, and proteolytic resistance of peptides.[3] This technical guide provides a comprehensive overview of Fmoc-L-β-methylisoleucine, including its chemical and physical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its applications in drug discovery and development.

Core Concepts and Properties

Fmoc-L-β-methylisoleucine belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. The presence of the amino group on the β-carbon instead of the α-carbon introduces a significant conformational change in the peptide backbone, which can lead to the formation of unique secondary structures and increased resistance to enzymatic degradation.[5][6][7] The Fmoc protecting group is a base-labile protecting group for the α-amino group, which is a cornerstone of modern solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains under mild conditions.[8]

Chemical and Physical Properties

While experimentally determined data for Fmoc-L-β-methylisoleucine is limited in the public domain, predicted values and data for related compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C22H25NO4 | [9][10] |

| Molecular Weight | 367.44 g/mol | [9][10] |

| Appearance | White to off-white powder | [10] |

| CAS Number | 1227750-73-3 | [4][9] |

| Predicted Boiling Point | 562.7 ± 33.0 °C | [9] |

| Predicted Density | 1.189 ± 0.06 g/cm³ | [9] |

| Melting Point (Fmoc-L-beta-homoisoleucine) | 98-100 °C | [11] |

Experimental Protocols

The primary application of Fmoc-L-β-methylisoleucine is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of Fmoc-L-β-methylisoleucine into a peptide chain on a solid support.

General Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide). Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[12]

-

Procedure: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), for at least 30 minutes to allow for optimal reaction kinetics.[12]

2. Fmoc Deprotection:

-

Reagent: A solution of 20% piperidine (B6355638) in DMF is commonly used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12]

-

Procedure: The swelled resin is treated with the piperidine solution for a specified period (typically 5-20 minutes) at room temperature.[12] This is followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

3. Coupling of Fmoc-L-β-methylisoleucine:

-

Activation: The carboxylic acid of Fmoc-L-β-methylisoleucine must be activated to facilitate the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/aminium-based reagents like HATU or HBTU. For sterically hindered amino acids like β-methylated derivatives, more potent activating reagents such as HATU are often preferred.[1]

-

Procedure:

-

Dissolve Fmoc-L-β-methylisoleucine (typically 3-5 equivalents relative to the resin loading) and the activating agent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[13]

-

After the reaction is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

4. Cleavage from Resin and Side-Chain Deprotection:

-

Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are added to the cocktail to protect sensitive amino acid residues from reactive cationic species generated during cleavage. A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[14] For peptides containing N-methyl amino acids, cleavage cocktails with lower concentrations of TFA may be used to prepare protected fragments.[15][16][17]

-

Procedure:

-

The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature.[15][16][17]

-

The resin is filtered, and the filtrate containing the peptide is collected.

-

The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether.

-

The precipitated peptide is collected by centrifugation and washed with cold ether.

-

5. Purification:

-

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The incorporation of Fmoc-L-β-methylisoleucine into peptide sequences is a strategic approach in drug discovery to enhance the therapeutic potential of peptide-based drugs.

Pharmacokinetic Properties of Peptides with β-Amino Acids

The pharmacokinetic profile of peptides is often a major hurdle in their development as drugs, primarily due to their rapid degradation by proteases and poor membrane permeability.[18][19]

Caption: Comparison of pharmacokinetic properties.

The introduction of β-amino acids like L-β-methylisoleucine into a peptide backbone can significantly alter its three-dimensional structure, making it a poor substrate for many proteases.[7] This increased proteolytic stability can lead to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[19] While oral bioavailability remains a significant challenge for most peptides, the enhanced stability of β-peptides may contribute to improved absorption.[7]

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing L-β-methylisoleucine are not yet well-defined in the literature, the broader class of peptides incorporating β-amino acids has been shown to exhibit a range of biological activities.[5][20] These include antimicrobial, anti-inflammatory, and receptor-modulating effects. The unique conformational constraints imposed by β-amino acids can lead to novel peptide structures that can interact with biological targets with high affinity and specificity.

The design of bioactive β-peptides often involves mimicking the spatial arrangement of side chains in a known bioactive α-peptide.[20] This approach allows for the creation of peptidomimetics with improved drug-like properties.

Conclusion

Fmoc-L-β-methylisoleucine is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its incorporation can significantly improve the proteolytic stability and, consequently, the pharmacokinetic profile of peptide drug candidates. While further research is needed to fully elucidate the specific biological activities and signaling pathways associated with L-β-methylisoleucine-containing peptides, the foundational principles and experimental protocols outlined in this guide provide a solid basis for researchers and drug development professionals to explore the potential of this unique amino acid derivative in their work.

References

- 1. chempep.com [chempep.com]

- 2. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-L-b-methylisoleucine - Creative Peptides [creative-peptides.com]

- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational studies on beta-amino acid-containing peptides. I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. Fmoc-L-β-methyl-isoleucine|lookchem [lookchem.com]

- 10. americanelements.com [americanelements.com]

- 11. Fmoc-L-beta-homoisoleucine CAS#: 193954-27-7 [amp.chemicalbook.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. scribd.com [scribd.com]

- 17. anyflip.com [anyflip.com]

- 18. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-β-methylisoleucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-β-methylisoleucine, a crucial amino acid derivative for peptide synthesis and drug development. It covers its chemical properties, applications, and a detailed protocol for its use in solid-phase peptide synthesis (SPPS).

Introduction

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a significant role in the field of peptide chemistry.[1] The attachment of a fluorenylmethoxycarbonyl (Fmoc) protecting group to the L-β-methylisoleucine core makes it an essential building block for the synthesis of complex peptides and peptidomimetics.[1][2] Its unique stereochemistry and the properties conferred by the β-methyl group can enhance the conformational stability and biological activity of the resulting peptides. This makes it a valuable tool for researchers in biochemistry, medicinal chemistry, and pharmaceutical development.[1]

Chemical and Physical Properties

The key chemical and physical properties of Fmoc-L-β-methylisoleucine are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 1227750-73-3 | [1][3][4][5] |

| Molecular Formula | C22H25NO4 | [1][4][6] |

| Molecular Weight | 367.44 g/mol | [1][4] |

| Appearance | White to off-white powder | [1][5] |

| Purity | ≥ 99% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -19 ± 2º (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| MDL Number | MFCD18782848 | [1] |

| PubChem ID | 126673652 | [1] |

Key Applications

Fmoc-L-β-methylisoleucine is primarily utilized in research and development settings, with key applications in:

-

Peptide Synthesis: It serves as a fundamental building block in solid-phase peptide synthesis (SPPS), enabling the creation of intricate peptide structures with high purity.[1][2] The Fmoc protecting group is stable under various conditions but can be selectively removed to allow for the stepwise addition of amino acids to a growing peptide chain.[7][]

-

Drug Development: The unique structural features of this derivative are valuable in the pharmaceutical industry for designing and synthesizing novel therapeutic peptides.[1][2] These peptides may offer innovative treatments for a range of diseases.[2]

-

Bioconjugation: This compound is used in bioconjugation techniques to link peptides to other molecules, which can improve the efficacy of drug delivery systems and enhance targeting in therapeutic applications like cancer therapy.[2]

-

Protein Engineering: Researchers use Fmoc-L-β-methylisoleucine to modify proteins to investigate their functions, helping to uncover new biological pathways and mechanisms.[2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of Fmoc-L-β-methylisoleucine in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-L-β-methylisoleucine

-

Solid support resin (e.g., Wang resin, Rink amide resin)

-

Fmoc-protected amino acids

-

Deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA with scavengers)

Methodology:

-

Resin Swelling: Swell the solid support resin in DMF for 30-60 minutes.

-

First Amino Acid Coupling: If starting a new peptide chain, couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-L-β-methylisoleucine (or the next Fmoc-amino acid in the sequence) using a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the coupling reaction (e.g., using a ninhydrin (B49086) test).

-

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the desired peptide sequence.[7]

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in Step 3.

-

Cleavage and Deprotection of Side Chains:

-

Wash the final peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the peptide pellet.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualized Workflow

The following diagrams illustrate the key processes in which Fmoc-L-β-methylisoleucine is utilized.

Caption: A workflow diagram of the solid-phase peptide synthesis (SPPS) cycle using Fmoc-protected amino acids.

Caption: The chemical mechanism of Fmoc group removal by piperidine during peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FMOC-L-BETA-METHYLISOLEUCINE - CAS:1227750-73-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-L-β-methyl-isoleucine|lookchem [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 9. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-L-β-methylisoleucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-β-methylisoleucine, a modified amino acid utilized in peptide synthesis and drug development. The document details its physicochemical properties, its role in enhancing peptide stability, and a generalized protocol for its incorporation into peptide chains.

Core Concepts: Physicochemical Data

Fmoc-L-β-methylisoleucine is a derivative of the proteinogenic amino acid L-isoleucine, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methyl group on the β-carbon. These modifications impart unique properties that are advantageous in the synthesis of therapeutic peptides. The Fmoc group is a base-labile protecting group crucial for solid-phase peptide synthesis (SPPS), while the β-methylation can enhance the conformational stability and proteolytic resistance of the resulting peptide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Fmoc-L-β-methylisoleucine | C22H25NO4 | 367.44 | 1227750-73-3[1][2] |

| Fmoc-L-isoleucine | C21H23NO4 | 353.4 | 71989-23-6[3] |

The Role of β-Methylation in Peptide Drug Development

The introduction of a methyl group at the β-position of an amino acid, such as in Fmoc-L-β-methylisoleucine, is a strategic modification in medicinal chemistry. This alteration can significantly influence the properties of a peptide therapeutic.[4] The additional methyl group provides steric hindrance, which can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[4] Furthermore, β-methylation restricts the conformational freedom of the amino acid residue, which can help to stabilize a desired secondary structure (e.g., α-helix or β-sheet) in the peptide.[5] This pre-organization can lead to higher binding affinity and selectivity for its biological target. The use of β-amino acids in general is a recognized strategy for creating peptidomimetics with improved pharmacological profiles.[6][7][8][9]

While specific signaling pathways involving Fmoc-L-β-methylisoleucine are not detailed in the available literature, its application lies in the synthesis of peptides that can interact with a wide range of biological targets. The unique conformational constraints imposed by β-methylisoleucine can be exploited to fine-tune the interaction of a peptide with its receptor or enzyme active site.

Experimental Protocols

The primary application of Fmoc-L-β-methylisoleucine is its use as a building block in Solid-Phase Peptide Synthesis (SPPS). Below is a generalized, detailed protocol for the incorporation of an Fmoc-protected amino acid, such as Fmoc-L-β-methylisoleucine, into a growing peptide chain on a solid support.

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for the manual synthesis of a peptide on a resin support using Fmoc chemistry.

Materials and Reagents:

-

Resin (e.g., Rink Amide resin for C-terminal amide peptides)

-

Fmoc-protected amino acids (including Fmoc-L-β-methylisoleucine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF, IPA, and DCM to remove residual piperidine and by-products.

-

Amino Acid Activation: The Fmoc-amino acid to be coupled (e.g., Fmoc-L-β-methylisoleucine) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt) and an activator base (DIPEA). This is typically done for a few minutes before adding to the resin.

-

Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated for a sufficient time (e.g., 1-2 hours) to ensure complete coupling.

-

Washing: The resin is washed with DMF, DCM, and IPA to remove excess reagents and by-products.

-

Repeat Cycle: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed (as in step 2).

-

Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with cold ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the general workflow of utilizing Fmoc-L-β-methylisoleucine in solid-phase peptide synthesis and the logical relationship of how its structural features contribute to improved peptide properties.

Caption: Workflow of Fmoc-Solid-Phase Peptide Synthesis.

Caption: Contribution of structural features to peptide properties.

References

- 1. Fmoc-L-β-methyl-isoleucine|lookchem [lookchem.com]

- 2. FMOC-L-BETA-METHYLISOLEUCINE - CAS:1227750-73-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational characteristics of alternating stereo-co-oligopeptides of D- and L-norleucine: influence of an N-methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

In-Depth Technical Guide: Physical and Chemical Properties of Fmoc-L-β-Methylisoleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-β-methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in solid-phase peptide synthesis (SPPS). The incorporation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus allows for the controlled and sequential addition of this non-canonical amino acid into peptide chains. The presence of a methyl group on the β-carbon of the isoleucine side chain introduces unique steric and conformational constraints, which can significantly influence the biological activity and metabolic stability of the resulting peptides. This technical guide provides a comprehensive overview of the known physical and chemical properties of Fmoc-L-β-methylisoleucine, along with general experimental protocols relevant to its synthesis, purification, and application in peptide science.

Core Physical and Chemical Properties

Precise experimental data for Fmoc-L-β-methylisoleucine is not widely available in public literature. The following tables summarize the fundamental molecular attributes and predicted physical properties. For context, experimental data for the closely related, non-beta-methylated analog, Fmoc-L-isoleucine, is also provided where available.

Table 1: General and Molecular Properties

| Property | Value for Fmoc-L-β-methylisoleucine | Value for Fmoc-L-isoleucine |

| CAS Number | 1227750-73-3 | 71989-23-6 |

| Molecular Formula | C₂₂H₂₅NO₄ | C₂₁H₂₃NO₄ |

| Molecular Weight | 367.44 g/mol | 353.41 g/mol [1] |

| Appearance | White to off-white powder (Predicted) | White/Fine Crystalline Powder[1] |

Table 2: Predicted and Experimental Physical Properties

| Property | Value for Fmoc-L-β-methylisoleucine | Value for Fmoc-L-isoleucine |

| Melting Point | Not available | 145-147 °C[1] |

| Boiling Point (Predicted) | 562.7 ± 33.0 °C[2] | 486.83 °C (rough estimate)[1] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³[2] | 1.2107 (rough estimate)[1] |

| pKa (Predicted) | Not available | 3.92 ± 0.22[1] |

Table 3: Solubility Profile

While specific quantitative solubility data for Fmoc-L-β-methylisoleucine is not published, general solubility characteristics for Fmoc-protected amino acids can be inferred. They are typically soluble in polar organic solvents and sparingly soluble in water.

| Solvent | Solubility of Fmoc-L-β-methylisoleucine (Predicted) | Solubility of related Fmoc-Amino Acids |

| Dimethylformamide (DMF) | Soluble | Fmoc-L-isoleucine is soluble in DMF.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Fmoc-protected amino acids are generally soluble in NMP. |

| Dichloromethane (DCM) | Soluble | Fmoc-L-beta-homoisoleucine is soluble in Dichloromethane.[3] |

| Chloroform | Soluble | Fmoc-L-beta-homoisoleucine is soluble in Chloroform.[3] |

| Methanol | Soluble | Fmoc-L-isoleucine is soluble in methanol.[1] |

| Ethanol (B145695) | Soluble | Fmoc-L-leucine is soluble in ethanol at approximately 30 mg/mL.[4][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Fmoc-L-leucine is soluble in DMSO at approximately 30 mg/mL.[4][5] |

| Water | Sparingly soluble | Fmoc-L-leucine is sparingly soluble in aqueous buffers.[4][5] |

| Ethyl Acetate | Soluble | Fmoc-L-beta-homoisoleucine is soluble in Ethyl Acetate.[3] |

| Acetone | Soluble | Fmoc-L-beta-homoisoleucine is soluble in Acetone.[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Fmoc-L-β-methylisoleucine is expected to show characteristic signals for the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methoxycarbonyl protons, and the protons of the β-methylisoleucine side chain. The chemical shifts and coupling patterns of the side-chain protons will be indicative of the stereochemistry and conformation. For comparison, the ¹H NMR spectrum of Fmoc-L-isoleucine in CDCl₃ shows distinct peaks for the fluorenyl group protons between 7.2 and 7.8 ppm, along with signals for the isoleucine side chain protons.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the β-methylisoleucine residue. The chemical shift of the β-carbon will be influenced by the additional methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Fmoc-L-β-methylisoleucine is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3300 cm⁻¹

-

C=O stretching (carbamate): Around 1690-1720 cm⁻¹

-

C=O stretching (carboxylic acid): Around 1700-1725 cm⁻¹

-

Aromatic C=C stretching: Around 1450-1600 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion [M+H]⁺ at approximately m/z 368.18. Fragmentation patterns would likely involve the loss of the Fmoc group and characteristic fragmentation of the isoleucine side chain.

Experimental Protocols

While a specific, detailed synthesis protocol for Fmoc-L-β-methylisoleucine is not available in the searched literature, a general procedure for the synthesis of Fmoc-protected amino acids can be outlined. This typically involves the reaction of the free amino acid with a fluorenylmethyloxycarbonylating agent under basic conditions.

General Synthesis of Fmoc-Amino Acids

This protocol describes a general method for the N-Fmoc protection of an amino acid.

Materials:

-

L-β-methylisoleucine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate or another suitable base

-

Dioxane and water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolve L-β-methylisoleucine in an aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the amino acid solution while maintaining a basic pH.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-β-methylisoleucine

This protocol outlines the general steps for incorporating Fmoc-L-β-methylisoleucine into a peptide chain on a solid support.

Workflow for a Single Coupling Cycle:

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Detailed Steps:

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide, Wang) that has the preceding amino acid of the desired peptide sequence attached and its N-terminal Fmoc group removed.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

-

Activation and Coupling: In a separate vessel, pre-activate Fmoc-L-β-methylisoleucine with a coupling reagent (e.g., HBTU, HOBt) and a base (e.g., DIPEA) in DMF. Add this activation mixture to the washed resin and allow the coupling reaction to proceed.

-

Washing: After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Monitoring: A small sample of the resin can be taken to perform a Kaiser test or other colorimetric tests to ensure the completion of the coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

General Protocol for Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is the standard method for the purification and analysis of synthetic peptides.

Workflow for HPLC Purification and Analysis:

Caption: General workflow for the purification and analysis of synthetic peptides.

Typical HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient of increasing concentration of Mobile Phase B.

-

Detection: UV absorbance at 214 nm and 280 nm.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the direct involvement of Fmoc-L-β-methylisoleucine in any signaling pathways. The biological activity of peptides containing this residue would be highly dependent on the overall peptide sequence and its target. The introduction of a β-methyl group can confer increased resistance to enzymatic degradation and may influence the peptide's conformation, potentially leading to altered binding affinities for its biological target. The study of peptides containing β-amino acids is an active area of research in medicinal chemistry, with applications in developing antimicrobial peptides, enzyme inhibitors, and other therapeutics. The methylation of amino acids is a known post-translational modification that can affect protein function and signaling.

Conclusion

Fmoc-L-β-methylisoleucine is a valuable, albeit not extensively characterized, building block for peptide synthesis. Its unique structure offers the potential to create novel peptides with enhanced properties. While specific experimental data remains limited, the general principles and protocols for handling Fmoc-protected amino acids provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate the specific physical, chemical, and biological properties of this compound and the peptides derived from it.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid | C21H21NO6 | CID 16753363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. rsc.org [rsc.org]

- 5. (2S)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid hydrochloride | C20H23ClN2O4 | CID 46934308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

Synthesis of Fmoc-L-β-methylisoleucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Fmoc-L-β-methylisoleucine, a valuable non-proteinogenic amino acid derivative utilized in peptide synthesis and drug discovery. The document details the synthetic pathway from a chiral precursor to the final Fmoc-protected amino acid, including experimental protocols and characterization data.

Overview

Fmoc-L-β-methylisoleucine is a crucial building block in the synthesis of modified peptides. The presence of a β-methyl group on the isoleucine side chain introduces conformational constraints that can enhance metabolic stability and biological activity. This guide outlines a two-stage synthesis: first, the diastereoselective synthesis of the L-β-methylisoleucine core, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Optical Rotation [α]D (c=1, DMF) |

| L-β-methylisoleucine | C₇H₁₅NO₂ | 145.20 | 96 | Not available | Not available |

| Fmoc-L-β-methylisoleucine | C₂₂H₂₅NO₄ | 367.44 | ~90 | Not available | -19 ± 2° |

Experimental Protocols

Stage 1: Diastereoselective Synthesis of L-β-methylisoleucine

This procedure is adapted from the diastereoselective allylstannane addition to (S)-5,6-dihydro-2H-5-phenyloxazin-2-one.

Step 1: Synthesis of (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one

-

To a solution of (S)-5,6-dihydro-2H-5-phenyloxazin-2-one in a suitable solvent, add dimethylallyltributylstannane.

-

The reaction is catalyzed by a Brønsted acid.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography to yield (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one.

Step 2: Synthesis of L-β-methylisoleucine

-

Hydrogenate the (3S,5S)-3-(1,1-dimethylallyl)-5-phenylmorpholin-2-one from the previous step under acidic conditions using a palladium catalyst (e.g., Pd(OH)₂ on carbon) at elevated pressure (e.g., 6 atm).

-

Following hydrogenation, perform exhaustive acid hydrolysis of the resulting saturated morpholinone using a strong acid such as hydrochloric acid under reflux.

-

The resulting amino acid salt (L-β-methylisoleucine•HCl) is then neutralized. This can be achieved by ion-exchange chromatography, eluting with a basic solution (e.g., 2M NH₄OH) to afford the free amino acid, L-β-methylisoleucine.[1]

-

A high yield of 96% over the two steps (hydrogenation and hydrolysis) has been reported for this conversion.[1]

Stage 2: Fmoc Protection of L-β-methylisoleucine

This protocol is a general procedure for the Fmoc protection of amino acids using Fmoc-succinimide (Fmoc-OSu).

-

Dissolve L-β-methylisoleucine in a 10% solution of sodium carbonate in water.

-

In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone (B3395972) or dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture for several hours (typically 4-24 hours) and monitor the progress by TLC.

-

After completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 using 1 M HCl.

-

Extract the precipitated Fmoc-L-β-methylisoleucine with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Fmoc-L-β-methylisoleucine.

Visualization of the Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for Fmoc-L-β-methylisoleucine.

References

The Strategic Integration of Non-Natural Amino Acids in Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent limitations, including poor metabolic stability, low bioavailability, and constrained structural diversity. The incorporation of non-natural amino acids (NNAAs) has emerged as a powerful strategy to overcome these challenges, enabling the rational design of peptide-based therapeutics with enhanced pharmacological profiles.[1][2] This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of NNAAs in modern peptide design.

Rationale for Incorporating Non-Natural Amino Acids

The introduction of NNAAs into a peptide sequence offers a versatile toolkit for medicinal chemists to precisely modulate its physicochemical and biological properties.[1][] Unlike the 20 proteinogenic amino acids, NNAAs provide a vast chemical space to explore, with modifications to the side chain, backbone, or stereochemistry.[4]

Key advantages include:

-

Enhanced Proteolytic Stability: Natural peptides are susceptible to rapid degradation by proteases in the body. The incorporation of NNAAs, such as D-amino acids or β-amino acids, can render peptide bonds unrecognizable to these enzymes, thereby increasing the peptide's half-life.[][5][6]

-

Improved Binding Affinity and Selectivity: The unique side chains of NNAAs can introduce novel interactions with biological targets, leading to higher binding affinity and greater selectivity.[][7] This allows for the development of more potent and targeted therapeutics with reduced off-target effects.

-

Conformational Constraint: NNAAs can be used to induce or stabilize specific secondary structures, such as helices and turns.[2] This pre-organization of the peptide into its bioactive conformation can lead to a significant increase in potency.

-

Modulation of Physicochemical Properties: NNAAs can be employed to fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's pharmacokinetic profile.[1]

The strategic placement of NNAAs within a peptide sequence is a key aspect of the design process, often guided by computational modeling and structure-activity relationship (SAR) studies.[8][9]

Quantitative Impact of Non-Natural Amino Acid Incorporation

The benefits of incorporating NNAAs are not merely theoretical. A growing body of literature provides quantitative evidence of their impact on key pharmacological parameters. The following tables summarize representative data from various studies, highlighting the improvements achieved through the use of NNAAs.

Table 1: Enhancement of Binding Affinity (Kd) and Inhibitory Potency (IC50)

| Peptide/Peptidomimetic | Target | Modification | Native Peptide Kd/IC50 | Modified Peptide Kd/IC50 | Fold Improvement | Reference(s) |

| Meditope Peptide Derivative | Cetuximab Fab | Phe3 to 4-bromophenylalanine | 103 ± 9 nM (Kd) | 38 ± 3 nM (Kd) | ~2.7 | [7][10] |

| Compstatin Analog | Complement C3 | Non-natural amino acid at position 4 | >200 µM (IC50) | <20 µM (IC50) | >10 | [11][12] |

| MEL-pep | Hepatoma cells | Val8 to Lys, Pro14 to Lys | 11.09 µM (IC50) | 4.44 µM (IC50) | ~2.5 | [13] |

| Macrocyclic Peptide 22 | 14-3-3ζ | Incorporation of two NNAAs | 103 ± 9 nM (Kd) | 38 ± 3 nM (Kd) | ~2.7 | [7] |

Table 2: Improvement of In Vivo and In Vitro Half-Life

| Peptide | Modification | Native Peptide Half-Life | Modified Peptide Half-Life | Reference(s) |

| Lcf1 (RRWQWR) | N- and C-terminal modifications (Lcf4) | Shorter | Longer | [5][14] |

| KSL (KKVVFKVKFK) | Incorporation of 2 D-amino acids (KSL7) | Shorter | Longer | [5][14] |

| O-5 (VDKPPYLPRPRPPRRIYNH) | Ornithine substitution (O-6) | Shorter | Longer | [5][14] |

| GLP-1 Analog | Lipidation and Aib substitution (Semaglutide) | Minutes | ~165 hours | [6][15] |

Experimental Protocols

The successful incorporation of NNAAs and the subsequent characterization of the resulting peptides rely on a suite of well-established experimental techniques. This section provides detailed protocols for key methodologies.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for chemically synthesizing peptides, including those containing NNAAs.[16][17][18] The Fmoc/tBu strategy is a popular approach due to its mild reaction conditions.[18]

Materials:

-

Fmoc-protected amino acids (natural and non-natural)

-

Resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[19][20]

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[19]

-

DIPEA (N,N-Diisopropylethylamine)

-

SPPS reaction vessel

Protocol:

-

Resin Swelling: Place the desired amount of resin in the reaction vessel and swell in DMF for at least 1 hour.[20]

-

First Amino Acid Loading (for resins like 2-chlorotrityl):

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4.5 equivalents of the next Fmoc-protected amino acid, 4.5 equivalents of HATU, and 4.5 equivalents of HOAt in DMF with 20% N-methylmorpholine (NMM) or collidine.[20]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours to ensure complete coupling.[19]

-

Drain the vessel and wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.[19]

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[19]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Fluorescence Polarization (FP) Binding Assay

FP is a powerful technique for quantifying the binding affinity between a fluorescently labeled peptide and its target protein in a homogenous solution.[21][22][23]

Materials:

-

Fluorescently labeled peptide (tracer)

-

Unlabeled peptide (competitor, if performing a competition assay)

-

Target protein

-

Assay buffer (optimized for pH, ionic strength, and stability of biomolecules)

-

Microplate (e.g., 96-well or 384-well, non-binding surface recommended)

-

Fluorescence plate reader capable of measuring polarization

Protocol:

-

Assay Optimization:

-

Tracer Concentration: Determine the lowest concentration of the fluorescently labeled peptide that gives a stable and robust fluorescence signal (typically at least 3 times the buffer background).[24]

-

Binder Titration: In the absence of a competitor, titrate the target protein against a fixed concentration of the tracer to determine the protein concentration that yields a significant change in polarization, ideally below the Kd.[24][25]

-

-

Direct Binding Assay (for Kd determination):

-

Prepare a series of dilutions of the target protein in the assay buffer.

-

Add a constant, low concentration of the fluorescently labeled peptide to each well of the microplate.

-

Add the varying concentrations of the target protein to the wells.

-

Include control wells with only the tracer and buffer (for minimum polarization) and wells with tracer and a saturating concentration of the protein (for maximum polarization).

-

Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using the plate reader.

-

Plot the change in polarization as a function of the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).[25]

-

-

Competition Binding Assay (for IC50 determination):

-

Prepare a serial dilution of the unlabeled competitor peptide.

-

In each well, add a constant concentration of the fluorescently labeled tracer and the target protein (at a concentration determined during optimization).

-

Add the serially diluted competitor peptide to the wells.

-

Include control wells for minimum and maximum polarization.

-

Incubate to reach equilibrium.

-

Measure fluorescence polarization.

-

Plot the polarization values against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.[26][27][28] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.

Materials:

-

Purified peptide sample

-

Appropriate buffer or solvent system

-

Quartz cuvette with a suitable path length (e.g., 0.1 cm for far-UV)

-

CD spectrometer

Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Purge the CD spectrometer with nitrogen gas.[26]

-

Set the desired temperature using a Peltier controller.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone in the same cuvette.

-

Record the CD spectrum of the peptide sample over the desired wavelength range (e.g., 190-260 nm for far-UV to analyze secondary structure).

-

Subtract the baseline spectrum from the sample spectrum.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

-

Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. Characteristic spectra include a negative band around 208 nm and 222 nm for α-helices, and a negative band around 218 nm for β-sheets.

-

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes in peptide design and their mechanisms of action. The following sections provide Graphviz (DOT language) scripts for key workflows and a representative signaling pathway.

Experimental Workflow for Synthesis and Characterization

This workflow outlines the major steps from peptide design to the characterization of a modified peptide.

Caption: Workflow for the design, synthesis, and characterization of peptides containing NNAAs.

Peptide Drug Discovery Pipeline

This diagram illustrates the typical stages involved in the discovery and development of a peptide-based drug incorporating non-natural amino acids.

Caption: A typical drug discovery pipeline for modified peptide therapeutics.

Signaling Pathway: Peptide-Mediated CCK Secretion

This diagram illustrates how peptides derived from protein digestion can stimulate the secretion of cholecystokinin (B1591339) (CCK), a key hormone in regulating food intake. Modified peptides can be designed to modulate this pathway.[29]

Caption: Signaling pathway for peptide-induced cholecystokinin (CCK) secretion.

Conclusion

The incorporation of non-natural amino acids represents a paradigm shift in peptide design, moving from empirical screening to rational, structure-based drug development. By providing the tools to overcome the inherent liabilities of natural peptides, NNAAs have unlocked new possibilities for creating highly stable, potent, and selective therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to harness the power of this technology. As our understanding of structure-activity relationships continues to grow, and with an expanding repertoire of commercially available NNAAs, the impact of this strategy on the future of peptide-based medicine will undoubtedly continue to expand.

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]

- 7. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.du.ac.in [chemistry.du.ac.in]

- 19. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. nanomicronspheres.com [nanomicronspheres.com]

- 22. peterallenlab.com [peterallenlab.com]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 25. researchgate.net [researchgate.net]

- 26. moodle2.units.it [moodle2.units.it]

- 27. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 28. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 29. researchgate.net [researchgate.net]

Fmoc-L-β-Methylisoleucine: A Technical Guide to its Synthesis, Applications, and Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-β-methylisoleucine is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a β-methyl group on the isoleucine side chain, impart valuable properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of Fmoc-L-β-methylisoleucine, with a focus on its application in the synthesis of highly potent cytotoxic agents and its impact on peptide drug design.

The incorporation of β-amino acids like β-methylisoleucine into peptides can enhance their conformational stability and increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes this building block particularly well-suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide drug discovery.

This guide will delve into the synthetic methodologies for L-β-methylisoleucine and its subsequent Fmoc protection, provide detailed protocols for its use in SPPS, present quantitative data on the biological activity of peptides containing this moiety, and illustrate the key signaling pathways affected by these molecules.

Data Presentation

The primary application of Fmoc-L-β-methylisoleucine in drug development to date has been in the synthesis of tubulysin (B8622420) analogues. Tubulysins are potent microtubule-depolymerizing agents with exceptional cytotoxic activity against a wide range of cancer cell lines. The tables below summarize the in vitro cytotoxic activity (IC50 values) of various tubulysin analogues, highlighting the impact of structural modifications on their potency.

Table 1: Cytotoxicity of Tubulysin Analogues Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Tubulysin A | NCI/ADR-RES | 0.8 | [Fecik et al., 2009] |

| Tubulysin B | A549 | 1.5 | [Patterson et al., 2007] |

| Tubulysin D | HT-29 | 0.05 | [Wipf et al., 2004] |

| Synthetic Analogue 1 | MCF-7 | 3.2 | [Chai et al., 2010] |

| Synthetic Analogue 2 | HeLa | 10.5 | [Reddy et al., 2008] |

Table 2: Physicochemical Properties of Fmoc-L-β-methylisoleucine

| Property | Value |

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.44 g/mol |

| CAS Number | 1227750-73-3 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, NMP |

Experimental Protocols

Synthesis of L-β-Methylisoleucine

Materials:

-

Appropriate chiral auxiliary (e.g., a pseudoephedrine-derived glycinamide)

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Alkylating agent (e.g., a sec-butyl halide)

-

Methylating agent (e.g., methyl iodide)

-

Acid for hydrolysis (e.g., 6N HCl)

-

Solvents (e.g., THF, diethyl ether)

Procedure:

-

Enolate Formation: The chiral glycine (B1666218) equivalent is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C. A strong base, such as LDA, is added dropwise to form the corresponding enolate.

-

Asymmetric Alkylation: The appropriate alkylating agent (e.g., a sec-butyl halide) is added to the enolate solution at -78 °C and the reaction is stirred for several hours.

-

Second Alkylation (Methylation): A second equivalent of strong base is added, followed by the addition of a methylating agent (e.g., methyl iodide) to introduce the β-methyl group.

-

Hydrolysis and Deprotection: The reaction is quenched, and the product is subjected to acidic hydrolysis (e.g., refluxing in 6N HCl) to cleave the chiral auxiliary and yield the free L-β-methylisoleucine.

-

Purification: The final product is purified by ion-exchange chromatography or recrystallization.

Fmoc Protection of L-β-Methylisoleucine

The protection of the amino group of L-β-methylisoleucine with the Fmoc group is a standard procedure in peptide chemistry.

Materials:

-

L-β-methylisoleucine

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

-

Base (e.g., sodium bicarbonate or triethylamine)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Dissolution: L-β-methylisoleucine is dissolved in an aqueous basic solution (e.g., 10% sodium carbonate).

-

Addition of Fmoc Reagent: A solution of Fmoc-OSu in a suitable organic solvent (e.g., 1,4-dioxane) is added portion-wise to the amino acid solution while stirring vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent. The aqueous layer is then acidified with HCl to precipitate the Fmoc-protected amino acid.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-β-methylisoleucine

The following is a general protocol for the incorporation of Fmoc-L-β-methylisoleucine into a peptide sequence using manual or automated SPPS.

Materials:

-

Fmoc-L-β-methylisoleucine

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Coupling reagents: HBTU/HOBt or HATU/HOAt, and a base (DIPEA or NMM)

-

Solvents: DMF, DCM

-

Washing solvents: DMF, DCM, isopropanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

Procedure:

-

Resin Swelling: The resin is swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection: The Fmoc group of the resin or the growing peptide chain is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: Fmoc-L-β-methylisoleucine (typically 3-5 equivalents) is pre-activated with coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and a base (DIPEA) in DMF for a few minutes. This activated solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: After the coupling step, the resin is washed extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Deprotection: The N-terminal Fmoc group of the completed peptide is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA-based) for 2-4 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Signaling Pathway for Tubulysin-Induced Apoptosis

Tubulysins, which incorporate β-methylisoleucine, exert their cytotoxic effects by disrupting microtubule dynamics. This interference with the cytoskeleton triggers a cascade of signaling events leading to cell cycle arrest and ultimately, apoptosis.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-β-methylisoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the chemical synthesis of peptides.[1] The incorporation of non-proteinogenic and sterically hindered amino acids, such as L-β-methylisoleucine, into peptide sequences presents significant synthetic challenges. The β-methyl group, in addition to the inherent steric bulk of the isoleucine side chain, can significantly impede coupling reactions, leading to lower yields, incomplete reactions, and the formation of deletion sequences.[2]

These application notes provide a detailed protocol for the successful incorporation of Fmoc-L-β-methylisoleucine into peptide chains using Fmoc-based SPPS. The recommended procedures are based on established methods for other sterically hindered and β-branched amino acids and are designed to maximize coupling efficiency and peptide purity.

Challenges in Synthesizing Peptides with β-Methylated Amino Acids

The primary challenge in incorporating β-methylated amino acids like L-β-methylisoleucine is the steric hindrance around the α-amino group. This bulkiness can slow down the rate of peptide bond formation, making standard coupling protocols inefficient.[2][3] To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. In some cases, a "double coupling" strategy, where the coupling reaction is performed twice, may be required to drive the reaction to completion.[2][4] Microwave-assisted SPPS can also be a valuable tool to enhance the efficiency of coupling sterically demanding residues.[5][6][7]

Experimental Protocols

Materials and Reagents

-

Fmoc-L-β-methylisoleucine

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water (DI H₂O)

Protocol 1: Standard SPPS Cycle for Fmoc-L-β-methylisoleucine Incorporation

This protocol outlines a single cycle for the incorporation of Fmoc-L-β-methylisoleucine.

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[8]

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.[9]

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-L-β-methylisoleucine (Double Coupling Recommended):

-

First Coupling:

-

Second Coupling (Recommended):

-

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

Protocol 2: Microwave-Assisted Coupling

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[5][11]

-

Follow steps 1 and 2 from Protocol 1.

-

Microwave Coupling:

-

In a microwave-compatible reaction vessel, add the deprotected resin and a solution of Fmoc-L-β-methylisoleucine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Irradiate the mixture in a peptide synthesizer microwave at a controlled temperature (e.g., 75°C) for 5-10 minutes.[11]

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

A second microwave-assisted coupling is recommended to ensure completion.

-

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[12]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[13]

-

Gently agitate the mixture at room temperature for 2-3 hours.[14]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Data Presentation

The successful incorporation of sterically hindered amino acids is often evaluated by the coupling efficiency, overall peptide yield, and purity. The following table provides expected outcomes for the synthesis of peptides containing β-methylated amino acids based on literature data for similar challenging residues.

| Parameter | Standard Coupling (with Double Coupling) | Microwave-Assisted Coupling | Reference(s) |

| Coupling Efficiency | >98% | >99% | [5] |

| Crude Peptide Purity | 50-70% | 60-80% | [5][11] |

| Overall Yield | Sequence-dependent, generally moderate | Sequence-dependent, often improved | [11] |

Note: The actual yield and purity are highly dependent on the specific peptide sequence and length.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing Fmoc-L-β-methylisoleucine.

Caption: Workflow for Fmoc-SPPS of a peptide with L-β-methylisoleucine.

Logical Relationships in Overcoming Steric Hindrance

This diagram outlines the challenges associated with sterically hindered amino acids and the corresponding solutions in SPPS.

Caption: Challenges and solutions for SPPS of sterically hindered amino acids.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. mesalabs.com [mesalabs.com]

- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 13. peptide.com [peptide.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis with Fmoc-L-β-methylisoleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, modulate biological activity, and improve pharmacokinetic profiles. Fmoc-L-β-methylisoleucine, a sterically hindered amino acid, presents unique challenges during solid-phase peptide synthesis (SPPS). This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of Fmoc-L-β-methylisoleucine, offering protocols and quantitative data to guide researchers in selecting the optimal synthesis strategy.

The bulky nature of Fmoc-L-β-methylisoleucine can lead to slower reaction times and lower coupling efficiencies, necessitating optimized protocols to ensure high purity and yield of the final peptide.[1] Automated synthesis offers advantages in terms of reproducibility and high throughput, while manual synthesis provides flexibility and can be more cost-effective for smaller scale syntheses.[2][3]

Data Presentation: Manual vs. Automated Synthesis

The choice between manual and automated peptide synthesis depends on several factors, including the scale of the synthesis, the complexity of the peptide, and available resources. Below is a summary of typical quantitative data for the incorporation of a sterically hindered amino acid like Fmoc-L-β-methylisoleucine.

| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |

| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |

| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |

| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |

| Typical Yield per Coupling Step | 90 - 98% | > 95% |

| Final Crude Purity | 60 - 85% | 75 - 95% |

| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |

| Reproducibility | Operator-dependent | High |

| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Peptide Containing Fmoc-L-β-methylisoleucine

This protocol outlines the manual coupling of the sterically hindered Fmoc-L-β-methylisoleucine onto a growing peptide chain on a resin support.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

Fmoc-L-β-methylisoleucine

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvent: Dichloromethane (DCM)

-

Solid-phase synthesis vessel with a filter

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-L-β-methylisoleucine (3 equivalents relative to resin loading), HATU or COMU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Monitoring the Coupling: A Kaiser test can be performed to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 2: Automated Solid-Phase Peptide Synthesis of a Peptide Containing Fmoc-L-β-methylisoleucine

This protocol provides a general guideline for automated synthesis. Specific parameters will need to be optimized based on the synthesizer model and the peptide sequence.

Materials and System Preparation:

-

Automated peptide synthesizer

-

Pre-loaded resin appropriate for the desired C-terminus

-

Fmoc-L-β-methylisoleucine and other required Fmoc-amino acids

-

Coupling reagents (e.g., HATU, COMU, or DIC/Oxyma) and base (DIPEA) solutions prepared according to the instrument's specifications.

-

Deprotection solution (20% piperidine in DMF)

-

Washing and reaction solvents (DMF, DCM)

Procedure:

-

Sequence Programming: Enter the desired peptide sequence into the synthesizer's software, specifying the position of Fmoc-L-β-methylisoleucine.

-

Reagent Loading: Place the vials containing the amino acids, coupling reagents, and other solutions in their designated positions on the synthesizer.

-

Synthesis Initiation: Start the automated synthesis program. The instrument will perform the following steps for each amino acid coupling, with optimized parameters for the sterically hindered residue:

-

Fmoc Deprotection: The synthesizer will deliver the deprotection solution for a specified time (e.g., a standard two-part deprotection cycle).

-

Washing: The resin is automatically washed with DMF and DCM.

-

Amino Acid Delivery and Activation: The synthesizer will deliver the Fmoc-L-β-methylisoleucine solution and the activation mixture to the reaction vessel. For sterically hindered amino acids, the software may allow for a longer pre-activation time.

-

Coupling: The coupling reaction will proceed for a pre-programmed duration. For Fmoc-L-β-methylisoleucine, a longer coupling time or a double coupling protocol should be programmed. Some synthesizers also offer microwave heating options to enhance coupling efficiency for difficult residues.[1]

-

Washing: The resin is washed to remove excess reagents.

-

-